![molecular formula C8H8N2OS B2471298 4-Methoxy-5-methylthieno[2,3-d]pyrimidine CAS No. 19673-95-1](/img/structure/B2471298.png)
4-Methoxy-5-methylthieno[2,3-d]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidines, including 4-Methoxy-5-methylthieno[2,3-d]pyrimidine, has been described in numerous methods . For instance, chlorination of methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate with thionyl chloride in the presence of N,N-dimethylformamide (DMF) yielded methyl4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate .Molecular Structure Analysis
The molecular structure of 4-Methoxy-5-methylthieno[2,3-d]pyrimidine is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
4-Methoxy-5-methylthieno[2,3-d]pyrimidine can undergo various chemical reactions. For example, 4-Methoxy-5-nitropyrimidine reacts with ethanolic hydrazine hydrate below 0° to give 4-hydrazino-5-nitropyrimidine which is converted by an excess of hydrazine hydrate at 25° into 3-amino-4-nitropyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-5-methylthieno[2,3-d]pyrimidine include a molecular weight of 268.29 . It is a solid substance that should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
- 4-Methoxy-5-methylthieno[2,3-d]pyrimidine is used as an intermediate in chemical synthesis. For instance, in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, it is used in a process involving cyclization and chloridization, achieving a total yield of about 46% with high purity (Liu Guo-ji, 2009).
- It also serves as a starting material for creating various derivatives of thieno[2,3-d]pyrimidine. This includes the formation of 4-methoxy derivatives through nucleophilic reactions and thermal rearrangements into 3-methyl-substituted thieno[2,3-d]pyrimid-4-ones (A. Grinev & N. Kaplina, 1985).
Antifungal and Antibacterial Activity
- Some derivatives of 4-Methoxy-5-methylthieno[2,3-d]pyrimidine exhibit antifungal properties. For example, derivatives like 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine have been studied for their effectiveness against fungi such as Aspergillus terreus and Aspergillus niger, showing potential as antifungal agents (N. N. Jafar et al., 2017).
- In the field of antibacterial research, 2,4-diamino-5-benzylpyrimidines derivatives, which can be synthesized from 4-Methoxy-5-methylthieno[2,3-d]pyrimidine, have shown high in vitro activity against anaerobic organisms. These compounds have been compared favorably against drugs like metronidazole in terms of antibacterial efficacy (B. Roth et al., 1989).
Antiviral Properties
- The 4-Methoxy-5-methylthieno[2,3-d]pyrimidine derivatives are also explored for their antiviral properties. For instance, synthesis and studies of certain 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine analogues, which are derived from this compound, have been carried out to investigate their efficacy against viruses such as human cytomegalovirus and herpes simplex virus type 1 (N. Saxena et al., 1988).
Application in Apoptosis Induction
- Research has shown that 4-anilino-N-methylthieno[2,3-d]pyrimidines, which can be synthesized from 4-Methoxy-5-methylthieno[2,3-d]pyrimidine, are potent apoptosis inducers. This discovery was made through cell- and caspase-based assays, revealing the potential of these compounds in cancer therapy (William E. Kemnitzer et al., 2009).
Safety and Hazards
Future Directions
While specific future directions for 4-Methoxy-5-methylthieno[2,3-d]pyrimidine were not found in the retrieved papers, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . The detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-methoxy-5-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-12-8-6(5)7(11-2)9-4-10-8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNLCUOPXEWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-methylthieno[2,3-d]pyrimidine |
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